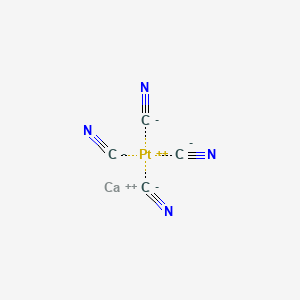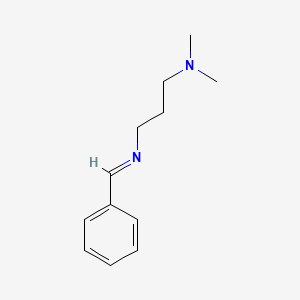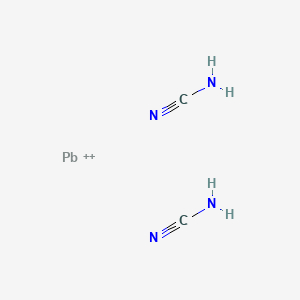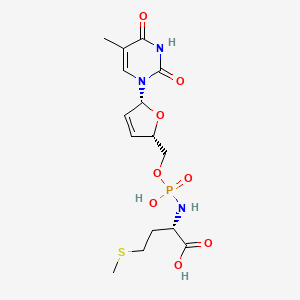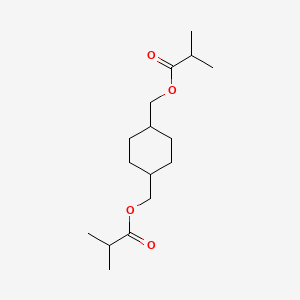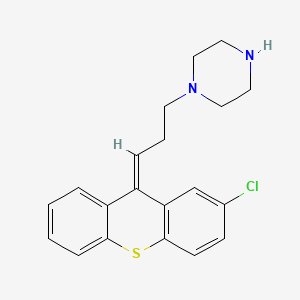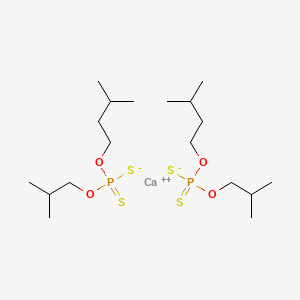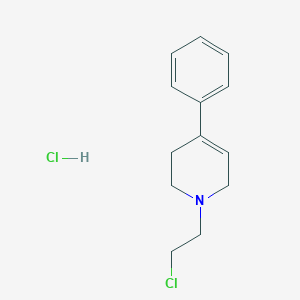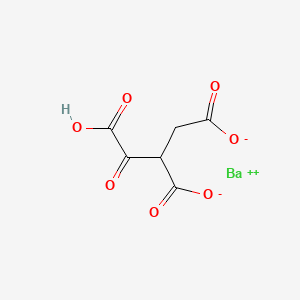
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H6O7.Ba and a molecular weight of 325.42 g/mol. It is also known by its IUPAC name, barium (2+);2-oxalobutanedioate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium hydrogen 1-oxopropane-1,2,3-tricarboxylate typically involves the reaction of barium hydroxide with citric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
Ba(OH)2+C6H8O7→C6H6O7Ba+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which barium hydrogen 1-oxopropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and reactivity. This property is particularly useful in biochemical and industrial applications where metal ion control is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium citrate: Similar in structure but with different functional groups.
Barium oxalate: Another barium compound with distinct chemical properties.
Barium acetate: Used in similar applications but with different reactivity.
Uniqueness
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over metal ion interactions and reactivity.
Propriétés
Numéro CAS |
94313-94-7 |
|---|---|
Formule moléculaire |
C6H4BaO7 |
Poids moléculaire |
325.42 g/mol |
Nom IUPAC |
barium(2+);2-oxalobutanedioate |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
Clé InChI |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


